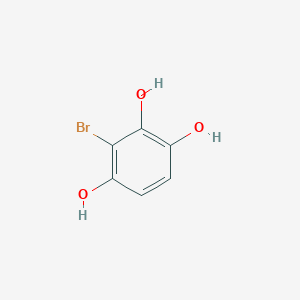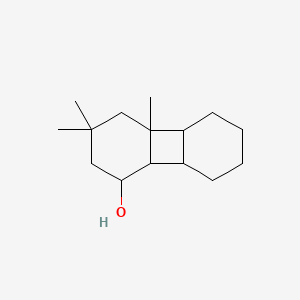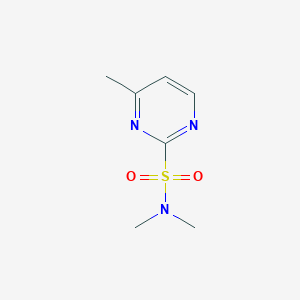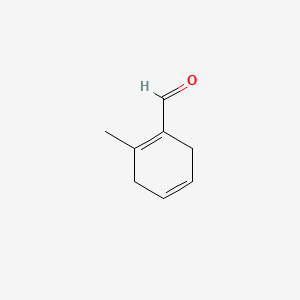![molecular formula C10H16O B13947999 Bicyclo[3.3.2]decan-2-one CAS No. 54031-43-5](/img/structure/B13947999.png)
Bicyclo[3.3.2]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[332]decan-2-one is an organic compound with a unique bicyclic structure It consists of two fused cyclohexane rings with a ketone functional group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.2]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by oxidation to introduce the ketone group. Another method includes the ring-expansion reaction of bicyclo[2.2.2]octene derivatives, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[3.3.2]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound with three fused cyclohexane rings.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with three fused cyclohexane rings and an additional carbon bridge.
Uniqueness
Bicyclo[332]decan-2-one is unique due to its specific ring fusion and the presence of a ketone functional group
Propriétés
Numéro CAS |
54031-43-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
bicyclo[3.3.2]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2 |
Clé InChI |
DSLZDEOWELNEJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)C(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
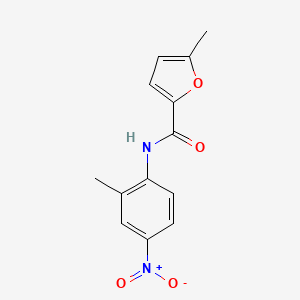
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
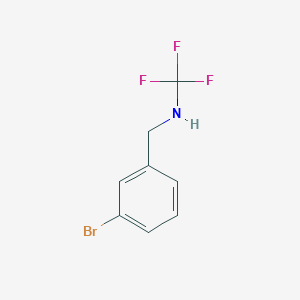
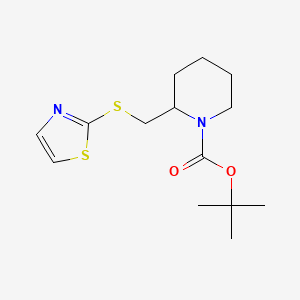
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
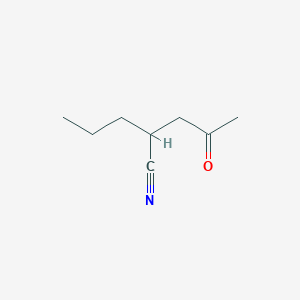

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
